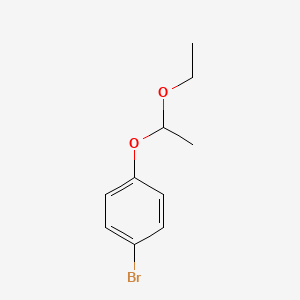
3-chloro-2-fluoro-4-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-fluoro-4-nitroaniline is an aromatic compound with the molecular formula C6H4ClFN2O2 It is characterized by the presence of chloro, fluoro, and nitro substituents on an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-fluoro-4-nitroaniline typically involves multi-step processes. One common method includes the nitration of 3-chloro-2-fluoroaniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of 3-chloro-2-fluoro-4-nitrobenzene. This process involves the use of a platinum catalyst under high pressure and temperature conditions to achieve high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-2-fluoro-4-nitroaniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reductants like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 3-chloro-2-fluoro-4-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-2-fluoro-4-nitroaniline is utilized in several scientific research areas:
Mécanisme D'action
The mechanism by which 3-chloro-2-fluoro-4-nitroaniline exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro substituents influence the compound’s reactivity and binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
- 3-chloro-4-nitroaniline
- 2-fluoro-4-nitroaniline
- 4-chloro-2-fluoroaniline
Comparison: 3-Chloro-2-fluoro-4-nitroaniline is unique due to the specific positioning of its substituents, which affects its chemical reactivity and biological activity. Compared to similar compounds, it offers distinct advantages in terms of selectivity and potency in various applications .
Propriétés
Numéro CAS |
2091650-15-4 |
|---|---|
Formule moléculaire |
C6H4ClFN2O2 |
Poids moléculaire |
190.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



